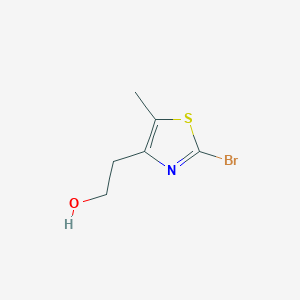

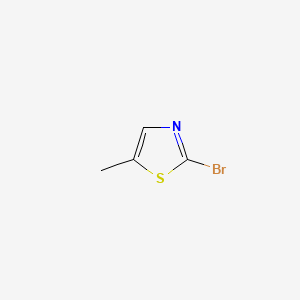

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole

Descripción general

Descripción

The compound 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole is a brominated thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The presence of a bromine atom and a hydroxyethyl group in the molecule suggests potential reactivity and functional applications in various chemical syntheses.

Synthesis Analysis

The synthesis of brominated thiazoles typically involves nucleophilic substitution reactions. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes in a methanol medium in the presence of sodium hydroxide leads to the formation of S-derivatives with high yield . Similarly, 4-Bromo-5-hydroxy-3-methylisothiazole can be prepared through hydrolytic decomposition of the appropriate 5-diazonium fluoroborate . These methods indicate that the synthesis of 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole could potentially be achieved through analogous strategies involving nucleophilic substitution and targeted functional group transformations.

Molecular Structure Analysis

The molecular structure of brominated thiazoles is confirmed using techniques such as 1H NMR spectroscopy and elemental analysis . The structure of 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole would likely be elucidated using similar analytical methods to ensure the correct placement of the bromine atom, the hydroxyethyl group, and the methyl group on the thiazole ring.

Chemical Reactions Analysis

Brominated thiazoles are reactive intermediates that can undergo further chemical transformations. The bromine atom, in particular, is a good leaving group that can participate in nucleophilic substitution reactions . The hydroxyethyl group in 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole could also undergo various reactions, potentially serving as a site for further functionalization or as a nucleophile itself.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiazoles depend on the substituents attached to the thiazole ring. For example, the introduction of a bromine atom can significantly affect the compound's reactivity and solubility . The hydroxyethyl group could also influence the compound's polarity and hydrogen bonding capability. While specific data on 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole is not provided, analogous compounds have been shown to possess antibacterial activity, suggesting potential biological applications .

Aplicaciones Científicas De Investigación

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Method : The process involves the use of a radical approach . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

-

Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

- Field : Medicinal Chemistry

- Application : Diazine alkaloids (pyridazine, pyrimidine and pyrazine) are a central building block for a wide range of pharmacological applications . They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- Method : The chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines . Special attention is given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .

- Results : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents are intensively explored .

-

Advances in the Chemistry of Unsaturated Adamantane Derivatives

- Field : Petroleum Chemistry

- Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method : The review discusses various issues related to the synthesis of unsaturated adamantane derivatives, to the development of novel methods for their preparation, and to the polymerization reactions .

- Results : Since the publication of the monograph, various researchers around the world have added extensive theoretical and experimental data in this area .

-

Selection of Boron Reagents for Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Method : Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

-

Synthesis of Natural and Synthetic Nanodiamonds

- Field : Nanotechnology

- Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method : This review discusses various issues related to the synthesis of unsaturated adamantane derivatives, to the development of novel methods for their preparation, and to the polymerization reactions .

- Results : Since the publication of the monograph, various researchers around the world have added extensive theoretical and experimental data in this area .

-

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Method : Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

Safety And Hazards

This would involve discussing any risks associated with handling or disposing of the compound, as well as appropriate safety precautions. Material Safety Data Sheets (MSDS) are often a good source of this information.

Direcciones Futuras

This would involve discussing potential future research directions or applications for the compound.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.

Propiedades

IUPAC Name |

2-(2-bromo-5-methyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNOS/c1-4-5(2-3-9)8-6(7)10-4/h9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZBITCNTMZGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620524 | |

| Record name | 2-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole | |

CAS RN |

496062-16-9 | |

| Record name | 2-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)